3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is a heterocyclic compound with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol . This compound belongs to the imidazole family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable diketone, followed by cyclization with a nitrile . The reaction conditions often require the use of a catalyst, such as nickel, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur, providing unique chemical and biological properties
Uniqueness
3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of diethyl and dimethyl groups, along with the imidazole core, makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
3,7-diethyl-2-imino-3,7-dimethyl-6H-imidazo[1,5-a]imidazol-5-one |
InChI |
InChI=1S/C11H18N4O/c1-5-10(3)8-13-7(12)11(4,6-2)15(8)9(16)14-10/h12H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
RXYSIYYOAXVIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=N)N=C2N1C(=O)NC2(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.